molecular formula C6H6N2O4 B094171 1-Methylimidazole-4,5-dicarboxylic acid CAS No. 19485-38-2

1-Methylimidazole-4,5-dicarboxylic acid

Cat. No.: B094171
CAS No.: 19485-38-2
M. Wt: 170.12 g/mol
InChI Key: YARDQACXPOQDMO-UHFFFAOYSA-N
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Description

1-Methylimidazole-4,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives : 1-Methylimidazole-4,5-dicarboxylic acid has been used to synthesize 1-methylimidazole-4-carboxyanilide and methyl 1-methylimidazole-4-carboxylate, contributing to new syntheses of 1-alkylimidazole-4-carboxylic acid and its derivatives (高橋 et al., 1974).

  • Pharmacological Evaluation : this compound hydrazides and a bicyclic compound imidazo[4,5-d]pyridazine were synthesized and evaluated for MAO inhibitory activity, a critical area in pharmacology (Nulu & Nematollahi, 1973).

  • Corrosion Inhibition : Studies have shown that derivatives of this compound, such as 1-(p-tolyl)-4-methylimidazole, are efficient inhibitors of copper corrosion, which is significant in materials science and engineering (Gašparac et al., 2000).

  • Chemical Synthesis : The compound has been utilized in the catalyzed synthesis of functionalized pyrroles, highlighting its role in facilitating complex chemical reactions (Adib et al., 2011).

  • Reverse Osmosis Membrane Development : this compound has been used as an additive in the preparation of aromatic polyamide reverse osmosis membranes, demonstrating its utility in advanced material fabrication (Yingying et al., 2020).

  • Nucleoside Phosphoramidite Activation : This compound has been investigated as an activator in oligonucleotide synthesis, contributing to faster and more efficient coupling processes in molecular biology (Vargeese et al., 1998).

  • Carcinogenicity Studies : Research on 4-Methylimidazole, a derivative, has provided insights into its potential toxic and carcinogenic effects, which are important in environmental and health sciences (Chan et al., 2007).

  • Anticonvulsant Activity : Water-soluble forms of 1-alkyl(aryl)imidazole-4,5-dicarboxylic acids, including 1-propylimidazole-4,5-dicarboxylic acid, have been studied for their anticonvulsant properties, highlighting potential applications in pharmacology (Brusina et al., 2018).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 .

Properties

IUPAC Name

1-methylimidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-2-7-3(5(9)10)4(8)6(11)12/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDQACXPOQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173137
Record name 1-Methylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19485-38-2
Record name 1-Methyl-1H-imidazole-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19485-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylimidazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-methylimidazole-4,5-dicarboxylic acid interesting for coordination chemistry?

A1: this compound and its derivatives are polydentate ligands, meaning they can bind to metal ions through multiple atoms. [, , ] This ability allows them to form multinuclear metal complexes with diverse structures and potentially interesting magnetic properties. [] For example, studies have shown the formation of mononuclear, binuclear, and even trinuclear iron(III) complexes using this ligand. []

Q2: How does the structure of this compound influence the magnetic properties of its metal complexes?

A2: The structure of complexes formed with this compound can significantly impact the magnetic interactions between the metal centers. [] Research indicates that variations in the connection pathway (through the imidazole ring or carboxylate groups), metal center separation, and coplanarity with the ligand's pi system influence the strength of antiferromagnetic interactions. [] This structural diversity allows for fine-tuning the magnetic properties of these complexes.

Q3: Can you provide an example of a specific metal complex formed with this compound and its properties?

A3: One example is the binuclear complex [Cd2(H2tmidc)4(H2O)2]·6H2O, where H3tmidc represents 2-(1H-tetrazol-1-methyl)-1H-imidazole-4,5-dicarboxylic acid. [] In this complex, the ligand acts as a bridge between two cadmium(II) ions, forming a dimeric structure stabilized by hydrogen bonds and π-π stacking interactions. [] This complex has shown potential for biological applications, particularly in studying interactions with bovine serum albumin (BSA). []

Q4: Are there any known biological activities associated with this compound derivatives?

A4: While specific biological activities of this compound haven't been extensively detailed in the provided research, its hydrazide derivatives and related imidazo[4,5-d]pyridazine compounds have been synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. [] This suggests potential applications in neuroscience research or as a scaffold for developing new pharmaceutical agents.

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